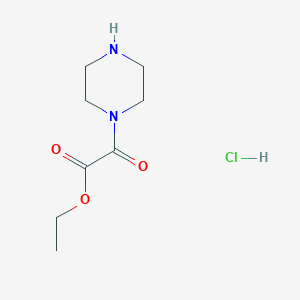

Ethyl 2-oxo-2-(piperazin-1-yl)acetate hydrochloride

Overview

Description

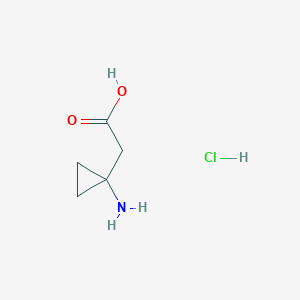

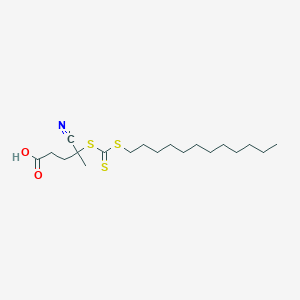

Ethyl 2-oxo-2-(piperazin-1-yl)acetate hydrochloride is a compound with the CAS Number: 502457-51-4 . It is a white crystalline powder and belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .

Molecular Structure Analysis

The molecular weight of Ethyl 2-oxo-2-(piperazin-1-yl)acetate hydrochloride is 222.67 . The Inchi Code is 1S/C8H14N2O3.ClH/c1-2-13-8(12)7(11)10-5-3-9-4-6-10;/h9H,2-6H2,1H3;1H .Physical And Chemical Properties Analysis

Ethyl 2-oxo-2-(piperazin-1-yl)acetate hydrochloride is a white crystalline powder that is soluble in water and alcohol . It has a stable chemical property but can decompose under high temperature .Scientific Research Applications

Pharmaceutical Research and Drug Development

Ethyl 2-oxo-2-(piperazin-1-yl)acetate hydrochloride is a compound that can be used in the synthesis of various pharmaceutical drugs. Its structure is amenable to modifications that can lead to the development of new therapeutic agents. For instance, its piperazine ring is a common feature in many drugs and can act as a scaffold for targeting a wide range of biological receptors .

Catalysis in Organic Synthesis

This compound may serve as a catalyst or a reagent in organic synthesis processes. The piperazine moiety can act as a base, participating in catalytic cycles that facilitate the formation of carbon-nitrogen bonds, which are crucial in the construction of complex organic molecules .

Biological Studies

In biological research, Ethyl 2-oxo-2-(piperazin-1-yl)acetate hydrochloride can be used to study enzyme-substrate interactions, particularly those involving transaminases. These enzymes are vital for amino acid metabolism, and this compound could help in understanding their mechanisms .

Material Science

The compound’s ability to form salts and its solubility properties make it useful in material science, especially in the formation of novel polymeric materials. It can be incorporated into polymers to impart specific characteristics like enhanced flexibility or thermal stability .

Chemical Education

Due to its relatively simple structure and reactivity, this compound can be used in educational settings to demonstrate various chemical reactions and principles, such as nucleophilic substitution or esterification .

Analytical Chemistry

In analytical chemistry, Ethyl 2-oxo-2-(piperazin-1-yl)acetate hydrochloride can be used as a standard or a reagent in chromatographic methods or spectrometric analyses to quantify or identify other substances .

Environmental Chemistry

This compound could be investigated for its environmental fate and behavior. Research can be conducted to understand its degradation pathways, potential bioaccumulation, and effects on aquatic life .

Nanotechnology

Lastly, Ethyl 2-oxo-2-(piperazin-1-yl)acetate hydrochloride might find applications in nanotechnology, particularly in the synthesis of nanoparticles or as a stabilizing agent in nanoparticle formulations, due to its potential to interact with metal ions .

Mechanism of Action

While the specific mechanism of action for Ethyl 2-oxo-2-(piperazin-1-yl)acetate hydrochloride is not mentioned, it is noted that it is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .

Safety and Hazards

properties

IUPAC Name |

ethyl 2-oxo-2-piperazin-1-ylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3.ClH/c1-2-13-8(12)7(11)10-5-3-9-4-6-10;/h9H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLWBWOUORMGVQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)N1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-oxo-2-(piperazin-1-yl)acetate hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

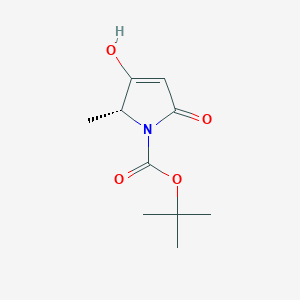

![Tert-butyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B1525707.png)

![2,4-Dichloro-6-nitropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1525708.png)